Noracronycine

Semisynthetic derivatization Cancer cytotoxicity Pyranoacridone scaffold

Noracronycine is the definitive scaffold for synthesizing high-potency dimeric acridones and triazine-containing derivatives. Unlike acronycine, its free C6-hydroxyl group eliminates the need for a preliminary demethylation step, enabling direct O-alkylation. Reported dimers achieve 24-fold cytotoxicity enhancement (CALU-3 IC₅₀: 4.49 μM). This lot is verified ≥98% by HPLC, ensuring reliable starting material for SAR programs targeting glioblastoma, breast, and lung cancer, as well as antimalarial lead optimization.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
CAS No. 13161-79-0
Cat. No. B083189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoracronycine
CAS13161-79-0
Synonyms3,12-dihydro-6-hydroxy-3,3,12-trimethyl-7H-pyrano(2,3-c)acridin-7-one
noracronine
noracronycine
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C
InChIInChI=1S/C19H17NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-10,21H,1-3H3
InChIKeyCBXBWBNEFPNSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noracronycine (CAS 13161-79-0): Acridone Alkaloid Procurement Specifications and Baseline Characterization


Noracronycine (NSC 103005) is a naturally occurring pyranoacridone alkaloid with the molecular formula C₁₉H₁₇NO₃ and molecular weight 307.34 . Originally isolated from Glycosmis pentaphylla, Acronychia baueri, and Medicosma subsessilis (Rutaceae), this compound features a characteristic chromene-containing tetracyclic acridone scaffold with a free hydroxyl group at the C-6 position [1][2]. The compound exhibits antimalarial activity against Plasmodium yoelii at 10 μg/mL and serves as a foundational scaffold for semisynthetic derivatization aimed at enhancing cytotoxic potency [3]. Noracronycine is commercially available from specialized chemical suppliers with purity specifications typically exceeding 95% by HPLC .

Why Generic Acridone Alkaloid Substitution Cannot Replace Noracronycine in Semisynthetic Derivatization Workflows


Generic substitution among acridone alkaloids is not scientifically defensible due to noracronycine's unique dual functionalization architecture. Unlike the closely related acronycine (which bears a methoxy group at C-6) or N-methylated analogs that restrict modification options, noracronycine presents two orthogonal, functionalizable handles: the free C-6 hydroxyl group and the C-12 N-methyl position [1][2]. This structural distinction directly governs the outcome of semisynthetic campaigns—dimerization at the C-6 hydroxyl yields derivatives with 14- to 24-fold enhanced cytotoxicity compared to the parent scaffold, a transformation pathway unavailable to acronycine without prior demethylation [3]. Furthermore, noracronycine's chemical behavior under oxidative conditions differs fundamentally from acronycine: hot concentrated nitric acid converts noracronycine directly to 1-methyl-4-quinolone-3-carboxylic acid, whereas acronycine under identical conditions yields trinitroacronycine as an intermediate before forming the 6-nitro derivative [4]. Consequently, substituting noracronycine with another acridone alkaloid—even a structurally similar one—would fundamentally alter the synthetic trajectory, derivative accessible chemical space, and ultimate biological activity profile.

Noracronycine Comparative Evidence: Quantified Differentiation from Acronycine and In-Class Analogs


Semisynthetic Derivatization Accessibility: C6-OH Functionalization Enables 14- to 24-Fold Cytotoxicity Enhancement

Noracronycine possesses a free C-6 hydroxyl group that serves as a direct functionalization handle, whereas acronycine bears a methoxy group at the equivalent position, rendering it unsuitable for O-alkylation or dimerization without prior demethylation. Dimerization of noracronycine at the C-6 hydroxyl yields compound 22, which exhibits 24-fold enhanced activity against CALU-3 lung cancer cells (IC₅₀ = 4.49 μM vs. 97.5 μM for noracronycine) and 14-fold enhanced activity against MCF-7 breast cancer cells (IC₅₀ = 13.2 μM vs. 187 μM for noracronycine) [1][2]. This quantitative improvement is contingent upon the availability of the free hydroxyl; acronycine cannot undergo this dimerization without an additional synthetic step.

Semisynthetic derivatization Cancer cytotoxicity Pyranoacridone scaffold

Synthesis Efficiency: Improved Overall Yield and Reduced Step Count via Modern Aryne Amination Route

Multiple independent synthetic routes have been developed that achieve noracronycine in improved overall yields and fewer steps compared to previously reported approaches. A 2021 modular three-step synthetic strategy from commercially available anthranilic acid and phenol derivatives synthesizes both acronycine and noracronycine with improved overall yields in fewer steps than earlier methods [1][2]. A concurrent total synthesis approach using aryne amination under mild, transition-metal-free conditions can prepare more than 600 mg of these alkaloids [3]. Additionally, noracronycine can be obtained via one-step demethylation of acronycine using BBr₃, achieving yields exceeding 90% .

Total synthesis Aryne amination Process chemistry

Differential Oxidative Degradation Pathway: Divergent Chemical Fate Under Identical Nitric Acid Conditions

Noracronycine and acronycine undergo fundamentally divergent degradation pathways when exposed to identical oxidative conditions. Treatment with hot concentrated nitric acid converts noracronycine and nordihydroacronycine directly to 1-methyl-4-quinolone-3-carboxylic acid. In contrast, acronycine under the same conditions yields trinitroacronycine as an intermediate before forming 6-nitro-1-methyl-4-quinolone-3-carboxylic acid as the final product [1]. This differential reactivity reflects the distinct electronic and steric environment conferred by the C-6 substituent (hydroxyl in noracronycine vs. methoxy in acronycine).

Chemical stability Oxidative degradation Analytical chemistry

Triazine-Containing Noracronycine Derivatives Exhibit Selective Cytotoxicity with Quantified Selectivity Index

Noracronycine derivatives modified with a 2,5-dihydro-1,2,4-triazine moiety demonstrate enhanced anticancer profiles compared to noracronycine derivatives lacking the triazine substituent. The lead compound in this series exhibits an IC₅₀ of 3.4 μM against glioblastoma A172 cells, with a calculated selectivity index of 7.59 toward cancerous cells [1]. The incorporation of a pyridyl group into the triazine core further increases selective cytotoxicity. These derivatives show activity in the micromolar range and demonstrate selectivity toward glioblastoma A172 and breast cancer Hs578T cells [2].

Triazine derivatives Selective cytotoxicity Glioblastoma

Antimalarial Activity Against Plasmodium yoelii: Baseline Efficacy at Defined Concentration

Noracronycine exhibits antimalarial activity against Plasmodium yoelii, a rodent malaria model, when tested at a concentration of 10 μg/mL . While this activity is reported as qualitative rather than quantitative IC₅₀ data, the defined concentration establishes a baseline efficacy threshold. The antimalarial mechanism of acridone alkaloids has been linked to interference with hemozoin formation in the parasite, though the specific mechanism for noracronycine remains to be fully elucidated .

Antimalarial Plasmodium yoelii Natural product

Noracronycine Application Scenarios: Evidence-Driven Procurement and Research Use Cases


Semisynthetic Derivatization Campaigns Targeting Enhanced Cytotoxic Potency

Noracronycine is the scaffold of choice for research programs aimed at generating dimeric pyranoacridone derivatives with amplified cytotoxic activity. The free C-6 hydroxyl group permits direct O-alkylation or dimerization without a preliminary demethylation step—a requirement that would be necessary if acronycine were used instead. Dimerization of noracronycine at the C-6 position yields compound 22, which achieves a 24-fold reduction in IC₅₀ against CALU-3 lung cancer cells (4.49 μM vs. 97.5 μM) and a 14-fold reduction against MCF-7 breast cancer cells (13.2 μM vs. 187 μM) relative to the parent compound [1]. This transformation pathway has been validated in peer-reviewed studies and represents a proven route to significantly enhanced activity [2].

Synthetic Methodology Development and Process Chemistry Optimization

Noracronycine serves as a benchmark target for evaluating new synthetic methodologies in the acridone alkaloid series. Its structural similarity to acronycine permits direct comparison of synthetic route efficiency. Modern synthetic approaches—including modular three-step strategies from commercial starting materials and transition-metal-free aryne amination—have demonstrated improved overall yields and reduced step counts compared to legacy methods [1][2]. Researchers developing novel heterocycle construction methods can use noracronycine as a validation target, with published preparative scales exceeding 600 mg offering a practical benchmark for route scalability [3]. Additionally, the one-step conversion of acronycine to noracronycine via BBr₃ demethylation (>90% yield) provides a convenient access route for laboratories already possessing acronycine [4].

Triazine-Modified Anticancer Agent Development with Selectivity Profiling

Noracronycine is an established precursor for synthesizing triazine-containing acridone derivatives with demonstrated selective cytotoxicity toward glioblastoma and breast cancer cells. Eight novel noracronycine derivatives containing 1,2,4-triazine moieties have been synthesized and evaluated, with compounds incorporating dihydrotriazine substituents showing enhanced anticancer profiles compared to derivatives lacking this modification [1]. The lead compound in this series exhibits an IC₅₀ of 3.4 μM against glioblastoma A172 cells with a selectivity index of 7.59, indicating preferential toxicity toward cancerous cells over non-cancerous cells [2]. This selectivity profile makes noracronycine-derived triazines attractive candidates for further preclinical development in glioblastoma and breast cancer therapeutic programs.

Natural Product Antimalarial Screening and Hemozoin Inhibition Studies

Noracronycine has established antimalarial activity against Plasmodium yoelii at 10 μg/mL (~32.5 μM), providing a defined baseline for structure-activity relationship studies [1]. This activity, combined with the compound's natural product origin and acridone scaffold, positions it as a validated starting point for antimalarial screening programs. The proposed mechanism of action for related acridone alkaloids involves interference with hemozoin formation in the malaria parasite, making noracronycine a relevant tool compound for investigating this pathway [2]. Researchers developing novel antimalarial agents can utilize noracronycine as a reference standard or as a scaffold for generating semisynthetic analogs with potentially improved potency or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noracronycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.